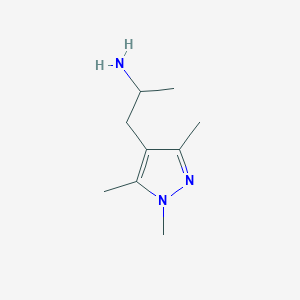

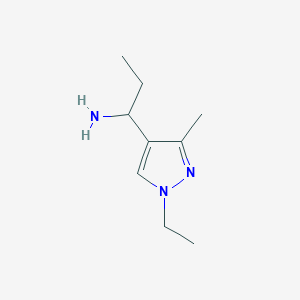

1-(三甲基-1H-吡唑-4-基)丙烷-2-胺

描述

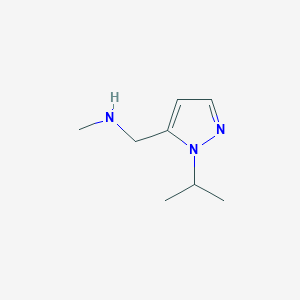

The compound “1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes, pharmaceuticals, and pesticides .

Molecular Structure Analysis

The pyrazole ring in the compound contains two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring can result in various tautomeric forms due to the ability of nitrogen to donate and accept a proton .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazole compounds are generally stable and have a high melting point. They are also usually soluble in common organic solvents .科学研究应用

抗菌和抗真菌应用

- 新型配位络合物:该化合物用于制备一种新的吡唑配体,然后利用该配体合成具有潜在抗菌和抗真菌性能的配位络合物。观察到对枯萎镰刀菌的增强行为。白化菌 (Draoui 等人,2022)。

新型化合物的合成

- 创建 2‐(吡唑-4-基)-1,3-恶硒杂环烷:一项研究,其中吡唑甲醛与 2-硒基-1-乙醇反应,涉及三甲基氯硅烷,以产生新型化合物,展示了吡唑衍生物的多功能性 (Papernaya 等人,2015)。

聚合物改性

- 水凝胶的改性:一项关于用各种胺(包括吡唑衍生物)处理的辐射诱导水凝胶的研究,以增强其在潜在医学应用中的性能 (Aly & El-Mohdy, 2015)。

绿色化学技术的开发

- 水性介质中的多米诺反应:在 L-脯氨酸催化的反应中利用吡唑-6-胺合成复杂分子,有助于生态友好的化学实践 (Prasanna, Perumal, & Menéndez, 2013)。

抗肿瘤和抗菌药效基团位点

- 吡唑衍生物的合成和生物活性:吡唑衍生物的合成,导致鉴定出抗肿瘤、抗真菌和抗菌药效基团位点 (Titi 等人,2020)。

聚合催化剂

- 吡唑乙胺)锌(II) 羧酸盐配合物:这些配合物被测试为共聚过程的催化剂,展示了吡唑基化合物在聚合物化学中的多功能性 (Matiwane, Obuah, & Darkwa, 2020)。

作用机制

Target of Action

The primary targets of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket , a protein found in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .

Pharmacokinetics

The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . It also shows strong antimalarial activity, with inhibition effects against Plasmodium berghei of 70.2% and 90.4% .

安全和危害

未来方向

属性

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFETTYQSJILJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

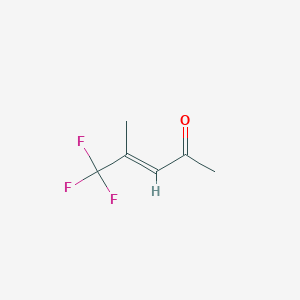

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)

![2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol](/img/structure/B3197798.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3197845.png)